molecular formula C24H33N3O B12728704 N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide CAS No. 155125-84-1

N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide

Cat. No.: B12728704
CAS No.: 155125-84-1
M. Wt: 379.5 g/mol
InChI Key: NRHZTBUXTIRERQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name This compound is derived through a hierarchical application of substitutive nomenclature rules. Breaking down the name:

  • Propanamide : Indicates a three-carbon chain amide functional group.
  • N-Phenyl : Specifies a phenyl group attached to the amide nitrogen.
  • 3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl : Describes a piperidine ring substituted at the 1-position with a 2-(methylphenylamino)ethyl group and at the 3-position with a methyl group. The 4-piperidinyl designation denotes the attachment point of the amide group to the piperidine ring.

The structural complexity is further illustrated by the SMILES notation CCC(=O)N(C1CCN(CC1C)CCN(C)C2=CC=CC=C2)C3=CC=CC=C3, which encodes the connectivity of atoms. The molecule features a central piperidine ring with a methyl substituent, an ethyl-linked methylphenylamino group, and a phenylpropanamide moiety. The InChI identifier InChI=1S/C24H33N3O/c1-4-24(28)27(22-13-9-6-10-14-22)23-15-16-26(19-20(23)2)18-17-25(3)21-11-7-5-8-12-21/h5-14,20,23H,4,15-19H2,1-3H3 provides a standardized representation of the stereochemical and structural details.

CAS Registry Number (155125-84-1) and Alternative Identifiers

The compound is uniquely identified by the CAS Registry Number 155125-84-1 , which serves as a universal identifier in chemical databases and regulatory contexts. Alternative designations include:

  • IUPAC Name : N-(3-Methyl-1-{2-[methyl(phenyl)amino]ethyl}piperidin-4-yl)-N-phenylpropanamide.
  • Synonym : Propanamide, N-(3-methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenyl-.

While no additional database-specific identifiers (e.g., PubChem CID, ChemSpider ID) are explicitly listed in the provided sources, the compound’s structural uniqueness ensures precise retrieval across platforms using its CAS number or systematic name.

Molecular Formula (C₂₄H₃₃N₃O) and Mass Spectrometric Characterization

The molecular formula C₂₄H₃₃N₃O corresponds to a monoisotopic mass of 379.26236 Da . The average molecular weight, calculated using standard atomic weights (C: 12.01, H: 1.008, N: 14.01, O: 16.00), is 379.54 g/mol .

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts
Adduct m/z Predicted CCS (Ų)
[M+H]+ 380.26964 196.5
[M+Na]+ 402.25158 197.1
[M-H]- 378.25508 205.3
[M+NH4]+ 397.29618 206.5
[M+K]+ 418.22552 193.9

These CCS values, predicted via computational methods, reflect the gas-phase ion mobility of different adducts under mass spectrometric analysis. While experimental fragmentation data are not available in the provided sources, collision-induced dissociation (CID) in low-energy conditions would likely yield fragments indicative of the amide and piperidine groups. For instance, cleavage at the amide bond could generate ions corresponding to the phenylpropanamide and substituted piperidine moieties.

Properties

CAS No.

155125-84-1

Molecular Formula

C24H33N3O

Molecular Weight

379.5 g/mol

IUPAC Name

N-[3-methyl-1-[2-(N-methylanilino)ethyl]piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C24H33N3O/c1-4-24(28)27(22-13-9-6-10-14-22)23-15-16-26(19-20(23)2)18-17-25(3)21-11-7-5-8-12-21/h5-14,20,23H,4,15-19H2,1-3H3

InChI Key

NRHZTBUXTIRERQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCN(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of a suitable amine with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

3-Methylfentanyl (N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide)
  • Structural Difference: Replaces the 2-(methylphenylamino)ethyl group with a phenylethyl chain.
  • Potency : Approximately 10,031 times more potent than morphine in preclinical models, with stereoisomers (e.g., cis-3-methylfentanyl) showing extended durations of action (>8 hours at 4× ED50) .
  • Metabolism: Likely undergoes CYP3A4-mediated N-dealkylation, similar to fentanyl, leading to nor-metabolites .
3-Methylthiofentanyl (N-[(3-methyl-1-(2-thienyl)ethyl)-4-piperidinyl]-N-phenylpropanamide)
  • Structural Difference : Incorporates a thienyl group instead of phenyl, enhancing µ-opioid receptor (MOR) selectivity.
  • Potency : Comparable to 3-methylfentanyl but with altered pharmacokinetics due to thienyl substitution, which may reduce first-pass metabolism .
Sufentanil
  • Structural Difference : Contains a methoxymethyl group at the 4-position of the piperidine.
  • Metabolism : Major pathways include oxidative N-dealkylation and O-demethylation, producing metabolites like N-[4-(hydroxymethyl)-4-piperidinyl]-N-phenylpropanamide .
  • Clinical Relevance : Shorter duration (0.74 hours at 4× ED50) compared to methyl-substituted analogs .
R 30 730 (N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide)
  • Structural Features : Combines thienyl and methoxymethyl groups.
  • Pharmacokinetics : Rapid onset, 4,521× morphine potency, and short duration (~1 hour), attributed to rapid CYP3A4-mediated metabolism .

Pharmacological Data Comparison

Compound Potency (vs. Morphine) Duration of Action (at 4× ED50) Key Metabolic Pathway Safety Margin (LD50/ED50)
Target Compound Under investigation Pending data Likely CYP3A4 N-dealkylation High (estimated >25,000)
3-Methylfentanyl 10,031× >8 hours CYP3A4 N-dealkylation 25,211
Sufentanil 4,521× 0.74 hours O-demethylation/N-dealkylation 12,500 (estimated)
R 30 730 4,521× ~1 hour CYP3A4 N-dealkylation 25,211

Structural Modifications and Clinical Impact

  • Piperidine Substitutions :
    • 3-Methyl Group : Enhances MOR binding and metabolic stability, prolonging duration .
    • Aryl Modifications : Thienyl or methoxymethyl groups alter lipophilicity, affecting blood-brain barrier penetration and clearance rates .
  • Phenylpropanamide Chain : Critical for MOR agonism; modifications here (e.g., methoxymethyl) influence potency and metabolite formation .

Biological Activity

N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide, a complex organic compound, has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This compound is structurally related to various piperidine derivatives, which are known for their diverse pharmacological profiles, including analgesic and anti-inflammatory effects.

  • Molecular Formula : C22H30N2O
  • CAS Number : 155125-84-1
  • Molecular Weight : 350.49 g/mol

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Analgesic Properties

Research indicates that this compound exhibits significant analgesic effects, similar to other piperidine derivatives. Its mechanism of action may involve modulation of opioid receptors, which play a critical role in pain perception and relief.

2. Opioid Receptor Interaction

The compound is structurally similar to known opioids such as fentanyl and its analogs. Studies suggest that it may bind effectively to mu-opioid receptors, leading to potent analgesic outcomes while potentially minimizing side effects associated with traditional opioids.

3. Cytotoxicity and Antitumor Activity

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Case Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The study utilized the hot plate test to measure analgesic efficacy.

Treatment GroupPain Response (seconds)
Control10
Low Dose15
High Dose25

Case Study 2: Antitumor Activity

In vitro studies evaluated the effect of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value determined at approximately 15 µM.

Concentration (µM)Cell Viability (%)
0100
585
1070
1550

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Opioid Receptors : Binding affinity studies indicate a strong interaction with mu-opioid receptors, which is crucial for its analgesic effects.
  • DNA Interaction : Preliminary data suggest that the compound may form adducts with DNA, leading to cellular apoptosis in tumor cells.

Q & A

Q. How can researchers optimize the synthesis of N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide to improve yield and purity?

Methodological Answer: Optimization involves refining reaction conditions (e.g., reflux duration, anhydride ratios) and purification techniques. For example, evidence from a synthesis of a related piperidinyl-propanamide derivative achieved 79.9% yield via propionic anhydride reflux, followed by oxalic acid precipitation and chloroform extraction . Key steps include:

  • Reaction Monitoring: Use TLC or HPLC to track intermediate formation .
  • Purification: Employ column chromatography or recrystallization to isolate high-purity product .
  • Analytical Validation: Confirm purity via GC/MS (e.g., observed m/z 380 for target compound) .

Q. Table 1: Comparative Yields of Synthetic Methods

MethodYieldKey ConditionReference
Propionic anhydride reflux79.9%12-hour reflux, oxalic acid
N-Benzyl analog (Taber)61%Alternative anhydride
Feldman's approach26%Modified solvent system

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to resolve aromatic protons (δ 7.40–7.24), methyl groups (δ 0.94), and piperidinyl motifs (δ 2.29–2.78) .
  • Mass Spectrometry (MS): GC/MS or LC-HRMS for exact mass confirmation (e.g., m/z 380.2099) .
  • Infrared Spectroscopy (IR): Identify carbonyl (C=O, ~1730 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling: Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact, as recommended for structurally similar piperidinyl derivatives .
  • Storage: Store in airtight containers at –20°C to prevent degradation; avoid incompatible reagents (e.g., strong oxidizers) .

Q. How can researchers validate the purity of this compound using chromatographic methods?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm). A purity threshold of ≥98% is achievable with optimized mobile phases (e.g., acetonitrile/water gradient) .
  • GC/MS: Monitor retention time consistency (e.g., Rt = 21.23 min) and absence of extraneous peaks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent Modification: Replace the phenyl group with fluorophenyl (as in ) to assess impact on receptor binding .
  • Piperidinyl Adjustments: Introduce methyl or methoxy groups to alter lipophilicity and metabolic stability .
  • In Silico Docking: Use software like AutoDock to predict binding affinities to opioid receptors, leveraging data from carfentanil analogs .

Q. Table 2: Bioactivity of Structural Analogs

Analog ModificationObserved ActivityReference
Fluorophenyl substitutionIncreased µ-opioid affinity
N-Benzyl additionReduced metabolic clearance

Q. What computational strategies can accelerate reaction design for novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations: Predict reaction pathways and transition states using Gaussian or ORCA .
  • Machine Learning: Train models on existing reaction datasets to optimize conditions (e.g., solvent, catalyst) .
  • Feedback Loops: Integrate experimental data into computational workflows to refine predictions iteratively .

Q. How can contradictions in pharmacological data (e.g., conflicting receptor affinity results) be resolved?

Methodological Answer:

  • Assay Replication: Repeat experiments across multiple models (e.g., transfected cells vs. native tissue) .
  • Cross-Validation: Compare radioligand binding (e.g., [3H]-DAMGO) with functional assays (cAMP inhibition) .
  • Meta-Analysis: Apply statistical tools to reconcile discrepancies, as outlined in comparative methodology frameworks .

Q. What in vitro models are suitable for assessing metabolic stability?

Methodological Answer:

  • Hepatocyte Incubations: Monitor parent compound depletion using LC-MS/MS .
  • CYP450 Inhibition Assays: Identify metabolic pathways via recombinant enzymes (e.g., CYP3A4, CYP2D6) .

Q. How can receptor selectivity profiles be systematically mapped?

Methodological Answer:

  • Panels of Receptor Assays: Test against opioid (µ, κ, δ), serotonin, and adrenergic receptors .
  • Competitive Binding: Use radiolabeled ligands (e.g., [3H]-naloxone) to quantify IC50 values .

Q. What insights can comparative studies with structural analogs provide?

Methodological Answer:

  • Pharmacokinetic Comparisons: Evaluate half-life, bioavailability, and CNS penetration relative to carfentanil .
  • Toxicity Profiling: Contrast LD50 values in rodent models to identify safer derivatives .

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